Methylaminoformyl chloride

Description

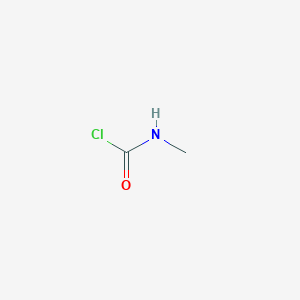

Structure

3D Structure

Properties

IUPAC Name |

N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRYSIXDUIAUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214787 | |

| Record name | Methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-47-7 | |

| Record name | Methylcarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6452-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylaminoformyl Chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylaminoformyl chloride (CAS No. 6452-47-7), also known as N-methylcarbamoyl chloride, is a highly reactive chemical intermediate pivotal in synthetic organic chemistry. Its utility spans the pharmaceutical, agrochemical, and dye industries, primarily serving as a potent electrophile for the introduction of the methylcarbamoyl moiety. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development professionals.

Chemical Structure and Identification

This compound is a simple yet versatile acyl chloride. Its structure consists of a central carbonyl group bonded to a methylamino group and a chlorine atom. This arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack, which is the basis of its reactivity.

Table 1: Structural and Identification Data for this compound

| Parameter | Value | Reference(s) |

| IUPAC Name | N-methylcarbamoyl chloride | [1] |

| CAS Number | 6452-47-7 | [2][3] |

| Molecular Formula | C₂H₄ClNO | [2][3] |

| Molecular Weight | 93.51 g/mol | [1] |

| Canonical SMILES | CNC(=O)Cl | [2] |

| InChI | InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | [2][3] |

| InChIKey | GRRYSIXDUIAUGY-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

This compound is a volatile and moisture-sensitive compound. There is some discrepancy in the literature regarding its physical state at room temperature, with sources describing it as both a colorless liquid and a white crystalline solid.[2] This is consistent with its reported melting point of 45°C, suggesting it can exist in either state depending on ambient conditions.[3][4][5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline solid or colorless liquid with a pungent odor | [2][6] |

| Melting Point | 45°C (decomposes) | [3][4][5] |

| Boiling Point | 93°C (decomposes) | [3][5] |

| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [3] |

| Water Solubility | Soluble, but decomposes | [2][4] |

| Solubility in Organic Solvents | Soluble in acetonitrile, DMSO, carbon tetrachloride, chlorobenzene; slightly soluble in chloroform | [3][4] |

| pKa (Predicted) | 10.67 ± 0.46 | [2][3] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

Stability and Storage: The compound is highly sensitive to air, moisture, and heat.[3][4] It is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a desiccated environment at 2-8°C.[2][3]

Spectroscopic Profile

Detailed, publicly available spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry peak lists are scarce. Commercial suppliers note that analytical data is not always collected for this compound due to its reactive nature.[7] However, a quality control document specifies that the infrared spectrum should conform to its known structure, indicating that a carbonyl (C=O) stretching band would be a prominent feature. PubChem indicates the availability of a GC-MS spectrum, though the data is not directly accessible.[1]

Reactivity and Chemical Applications

The primary utility of this compound lies in its function as a carbamoylating agent. The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic, making it reactive toward a wide range of nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively.

This reactivity is harnessed in several key industrial and laboratory applications:

-

Agrochemicals: It is a crucial intermediate in the production of numerous carbamate insecticides, including carbaryl, carbofuran, isoprocarb, and methomyl.[3][4]

-

Pharmaceuticals: The compound is used in the synthesis of various active pharmaceutical ingredients (APIs). Notable examples include its use in creating carbamate derivatives as potential acetylcholinesterase inhibitors for treating neurological disorders and in the synthesis of acylprolinamides, a class of antibacterial agents.[3][4]

Figure 1. General reaction pathway of this compound with nucleophiles.

Experimental Protocols: Synthesis

The industrial synthesis of this compound is primarily achieved through the reaction of methylamine with phosgene.[3][4] This process is hazardous and requires specialized equipment to handle the toxic gaseous reactants at high temperatures.

Protocol: Gas-Phase Synthesis of this compound [3][4][8]

-

Reactant Preparation: A 40% aqueous solution of methylamine is vaporized and subsequently dried to yield gaseous methylamine. Phosgene gas (typically 60-70% content) is sourced separately.

-

Preheating: The gaseous methylamine and phosgene are fed into separate preheaters. The methylamine stream is heated to 220-260°C, and the phosgene stream is heated to 200-240°C.

-

Reaction: The preheated gases are mixed, often in a Venturi-type reactor, at a molar ratio of approximately 1:1.3 (methylamine to phosgene). The synthesis reaction is carried out at a temperature of 280-300°C.

-

Reaction Equation: CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl

-

-

Product Isolation: The gaseous product stream, containing this compound and hydrogen chloride, is cooled. The product is isolated by one of two methods:

-

Solvent Absorption: The gas is bubbled through a cycling absorption system containing a cold (0-20°C) solvent, such as carbon tetrachloride or chlorobenzene, to yield a solution of the final product.

-

Condensation: The gas stream is cooled to below 35-40°C to directly condense the this compound as a liquid product.

-

Figure 2. Industrial synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, preferably within a fume hood. It is classified as harmful if swallowed and is irritating to the skin, eyes, and respiratory system.[2] Due to its reactivity with water, spills should not be cleaned with water; an inert absorbent material should be used.

Conclusion

This compound is a foundational building block in modern organic synthesis. Its high reactivity, governed by the electrophilic carbamoyl chloride group, allows for the efficient construction of carbamates and ureas, which are prevalent motifs in agrochemicals and pharmaceuticals. While its hazardous and unstable nature demands careful handling, its utility as a chemical intermediate is well-established. This guide has summarized its core structural, physical, and chemical properties to aid researchers in its safe and effective application.

References

- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 6452-47-7 [chemicalbook.com]

- 4. This compound-Application_Chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound, WHITE CRYSTALS [chemicalbook.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to N-methylcarbamoyl chloride (CAS: 6452-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcarbamoyl chloride (CAS number 6452-47-7) is a reactive chemical intermediate pivotal in the synthesis of a variety of commercially significant compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its primary applications. While its predominant use lies in the production of carbamate insecticides, the reactivity of the carbamoyl chloride moiety and the biological mechanism of its derivatives offer relevant insights for professionals in drug development, particularly in the context of acetylcholinesterase inhibition. This document consolidates quantitative data, reaction mechanisms, and safety protocols to serve as a thorough resource for laboratory and industrial applications.

Physicochemical Properties

N-methylcarbamoyl chloride is a white crystalline solid at room temperature and is soluble in various organic solvents.[1] It is sensitive to moisture and high temperatures, which can lead to decomposition.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6452-47-7 | [2] |

| Molecular Formula | C₂H₄ClNO | [1] |

| Molecular Weight | 93.51 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 45 °C | [1][2] |

| Boiling Point | 93 °C (decomposes) | [1][2] |

| Density | 1.185 g/cm³ (predicted) | [1] |

| Solubility | Soluble in benzene and other organic solvents | [1] |

| InChI Key | GRRYSIXDUIAUGY-UHFFFAOYSA-N | [2] |

| SMILES | CNC(=O)Cl | [3] |

Synthesis of N-methylcarbamoyl chloride

The industrial synthesis of N-methylcarbamoyl chloride is primarily achieved through the reaction of methylamine with phosgene.[1]

General Synthesis Workflow

The synthesis process involves the gas-phase reaction of preheated methylamine and phosgene, followed by cooling or absorption in a solvent to isolate the product.

Caption: Industrial synthesis workflow for N-methylcarbamoyl chloride.

Experimental Protocol: General Laboratory Scale Synthesis

Caution: This reaction involves highly toxic phosgene and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

-

Preparation: A 40% aqueous solution of methylamine is vaporized and the resulting gas is dried.

-

Reaction Setup: The dried methylamine gas and phosgene gas are preheated separately. Methylamine is heated to 220-260 °C and phosgene to 200-240 °C.

-

Synthesis: The preheated gases are mixed in a reaction tube or venturi reactor at a temperature of 280-300 °C. A typical molar ratio of methylamine to phosgene is 1:1.3.[1]

-

Product Isolation: The resulting N-methylcarbamoyl chloride gas is then either:

-

Cooled to below 40 °C to obtain the liquid product.

-

Absorbed in a suitable solvent like carbon tetrachloride or chlorobenzene at 0-20 °C to yield a solution of the product.[1]

-

-

Purification: The crude product can be purified by vacuum distillation.

Chemical Reactivity and Mechanisms

N-methylcarbamoyl chloride is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles.

General Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction with nucleophiles such as alcohols, amines, and water typically proceeds through a two-step addition-elimination mechanism.

Caption: Nucleophilic addition-elimination mechanism of N-methylcarbamoyl chloride.

Key Reactions

-

Hydrolysis: Reaction with water yields the unstable N-methylcarbamic acid, which readily decarboxylates to form methylamine and carbon dioxide.

-

Alcoholysis: Reaction with alcohols or phenols produces stable N-methylcarbamate esters. This is the key reaction for the synthesis of carbamate insecticides.

-

Aminolysis: Reaction with primary or secondary amines yields substituted ureas.

Applications in Synthesis

The primary application of N-methylcarbamoyl chloride is as a precursor in the synthesis of N-methylcarbamate insecticides.

Synthesis of Carbofuran

Carbofuran is a broad-spectrum insecticide synthesized from 2,3-dihydro-2,2-dimethyl-7-benzofuranol and N-methylcarbamoyl chloride.

Experimental Workflow for Carbofuran Synthesis

Caption: Experimental workflow for the synthesis of Carbofuran.

Experimental Protocol: Synthesis of a Carbamate Ester

This protocol is a general representation of the synthesis of a carbamate ester, such as Carbofuran, using N-methylcarbamoyl chloride.

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the phenolic substrate (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of N-methylcarbamoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Relevance to Drug Development

While N-methylcarbamoyl chloride is predominantly used in the agrochemical industry, the carbamate functional group it helps to create is a key structural motif in many pharmaceutical agents. The mechanism of action of carbamate insecticides—inhibition of acetylcholinesterase (AChE)—is a critical area of study in neuropharmacology.

Signaling Pathway: Acetylcholinesterase Inhibition

Carbamate-containing compounds, including many insecticides derived from N-methylcarbamoyl chloride, act as inhibitors of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

This mechanism is highly relevant to drug development for conditions such as Alzheimer's disease, where enhancing cholinergic neurotransmission is a therapeutic goal. For instance, the drug Rivastigmine, used to treat Alzheimer's, is a carbamate inhibitor of AChE, synthesized using the related N-ethyl-N-methylcarbamoyl chloride.[4] This highlights the importance of understanding the synthesis and reactivity of carbamoyl chlorides for medicinal chemists and drug development professionals.

Analytical Methods

The purity and reaction progress of N-methylcarbamoyl chloride and its derivatives are typically monitored by chromatographic and spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for assessing the purity of the volatile N-methylcarbamoyl chloride and for monitoring its reactions.

-

-

¹H NMR: A signal corresponding to the methyl protons (H₃C-N) and a broad signal for the amine proton (-NH-).

-

¹³C NMR: Signals for the methyl carbon and the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: Expected to show a strong absorption band for the carbonyl group (C=O) stretching vibration.

Safety and Handling

N-methylcarbamoyl chloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and is a suspected irritant to the eyes, skin, and respiratory tract. It is also moisture-sensitive and can decompose to release toxic gases.[1]

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with water and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.

-

Conclusion

N-methylcarbamoyl chloride is a versatile and reactive intermediate with significant industrial applications, particularly in the synthesis of carbamate insecticides. Its chemistry, centered around the nucleophilic acyl substitution of the carbamoyl chloride group, provides a foundation for the synthesis of a wide range of biologically active molecules. For researchers and professionals in drug development, an understanding of this compound and its derivatives is valuable, not only for the synthesis of carbamate-containing structures but also for the insights it provides into the mechanism of acetylcholinesterase inhibition, a key target in neuropharmacology. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.

References

An In-depth Technical Guide to the Synthesis of Methylaminoformyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylaminoformyl chloride, also known as methylcarbamoyl chloride, is a crucial chemical intermediate in the production of a wide array of fine chemicals, most notably carbamate pesticides and various pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of its synthesis, focusing on the reaction between methylamine and phosgene. It details both industrial manufacturing processes and a representative laboratory-scale protocol using a safer phosgene equivalent. This document includes tabulated physicochemical and spectroscopic data, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow to serve as a valuable resource for professionals in research and development.

Introduction

This compound (C₂H₄ClNO) is a reactive organic compound characterized by its acyl chloride and amine functionalities.[3] Its high reactivity makes it an excellent electrophile for introducing the methylcarbamoyl moiety into various molecules. This property is extensively utilized in the agrochemical industry for the synthesis of insecticides like carbaryl and carbofuran, and in the pharmaceutical sector for the development of drugs, including acetylcholinesterase inhibitors.[1][2] The primary industrial route to this compound involves the direct reaction of methylamine with phosgene, a highly toxic and hazardous gas.[4] Due to the significant safety concerns associated with phosgene, laboratory-scale syntheses often employ safer alternatives such as triphosgene.[5] This guide will cover both methodologies, providing detailed insights into the reaction chemistry, process parameters, and safety considerations.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₄ClNO | [3] |

| Molecular Weight | 93.51 g/mol | [3] |

| CAS Number | 6452-47-7 | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 93-95 °C | |

| Boiling Point | 93 °C (decomposes) | [3] |

| Solubility | Soluble in organic solvents such as benzene, carbon tetrachloride, and chlorobenzene. | [4] |

| Stability | Unstable at high temperatures; decomposes in the presence of water and alkalis. | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (Proton NMR) | Expected signals for the methyl protons (CH₃) and the amine proton (NH). The chemical shift of the methyl group would likely be around 2.8-3.0 ppm (doublet, coupled to NH), and the NH proton would appear as a broad quartet. |

| ¹³C NMR (Carbon NMR) | Expected signals for the methyl carbon (CH₃) and the carbonyl carbon (C=O). The methyl carbon would likely appear around 26-28 ppm, and the carbonyl carbon would be significantly downfield, in the range of 160-170 ppm. |

| IR (Infrared) Spectroscopy | A strong absorption band for the C=O (carbonyl) stretching of the acyl chloride, typically in the region of 1780-1740 cm⁻¹. An N-H stretching band would be expected around 3300 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 93. Isotope peaks for ³⁷Cl would also be present. |

Synthesis of this compound

Industrial Manufacturing Process: Reaction of Methylamine and Phosgene

The industrial production of this compound is typically carried out in a continuous gas-phase reaction between methylamine and phosgene at elevated temperatures.[4]

Reaction Equation:

CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl[4]

Process Description:

A 40% aqueous solution of methylamine is first vaporized and dried.[4] The gaseous methylamine is then mixed with phosgene gas, typically in a molar ratio of approximately 1:1.3.[4] Both gases are preheated to temperatures ranging from 200-260°C for methylamine and 200-240°C for phosgene.[4] The preheated gases are then introduced into a reactor where the synthesis occurs at a temperature of 280-300°C, yielding gaseous this compound.[4] The product stream is subsequently cooled and absorbed in a solvent like carbon tetrachloride or chlorobenzene at 0-20°C to form a solution of this compound.[3][4] Alternatively, the gaseous product can be cooled to below 35-40°C to obtain the liquid product directly.[3]

Table 3: Typical Industrial Process Parameters

| Parameter | Value | Reference(s) |

| Reactants | Methylamine (g), Phosgene (g) | [4] |

| Molar Ratio (CH₃NH₂:COCl₂) | ~ 1:1.3 | [4] |

| Methylamine Preheating Temp. | 220-260 °C | [4] |

| Phosgene Preheating Temp. | 200-240 °C | [4] |

| Reaction Temperature | 280-300 °C | [4] |

| Product Collection | Absorption in solvent at 0-20 °C or condensation below 35-40 °C | [3][4] |

Laboratory-Scale Synthesis Using Triphosgene

Due to the extreme toxicity of phosgene gas, a safer and more manageable alternative for laboratory-scale synthesis is the use of triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[5]

Reaction Equation (Overall):

3 CH₃NH₂ + (Cl₃CO)₂CO → 3 CH₃NHCOCl + 2 HCl

Experimental Protocol:

Materials:

-

Methylamine hydrochloride

-

Triphosgene

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, a suspension of methylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared under a nitrogen atmosphere.

-

Triphosgene Addition: The flask is cooled to 0-5°C using an ice bath. A solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate.

-

The filtrate is carefully washed with a cold, saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain a white crystalline solid.

Visualizations

Reaction Pathway

The synthesis of this compound from methylamine and phosgene proceeds through a nucleophilic addition-elimination mechanism.

Caption: Nucleophilic attack of methylamine on phosgene forms a tetrahedral intermediate, which then eliminates hydrogen chloride to yield this compound.

Experimental Workflow (Laboratory Scale)

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound using triphosgene.

Caption: A typical workflow for the laboratory synthesis of this compound using triphosgene as a phosgene surrogate.

Safety Considerations

The synthesis of this compound involves highly hazardous materials that require strict safety protocols.

-

Phosgene: Phosgene is an extremely toxic and corrosive gas.[6] All manipulations involving phosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton), safety goggles, and a lab coat.[6][7] A phosgene detection system should be in place.[6] Emergency procedures for phosgene exposure must be established and clearly understood by all personnel.

-

Triphosgene: While a solid and therefore safer to handle than gaseous phosgene, triphosgene is also highly toxic and corrosive.[5] It should be handled with the same level of precaution as phosgene, in a fume hood with appropriate PPE.[8] Triphosgene can decompose to release phosgene, especially in the presence of moisture or at elevated temperatures.

-

Methylamine: Methylamine is a flammable and corrosive gas with a strong odor. It should be handled in a well-ventilated area.

-

Reaction Quenching and Waste Disposal: Any excess phosgene or triphosgene must be carefully quenched before disposal. This can be achieved by slowly adding the reaction mixture to a stirred, cooled solution of a base, such as aqueous sodium hydroxide or ammonia.[7] All chemical waste must be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound from methylamine and phosgene is a well-established and industrially significant process. While the direct use of phosgene is efficient for large-scale production, its high toxicity necessitates stringent safety measures. For laboratory applications, the use of triphosgene offers a safer and more manageable alternative. This guide has provided a detailed overview of both synthetic approaches, including process parameters, a representative laboratory protocol, and essential safety information. The tabulated data and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective synthesis and handling of this important chemical intermediate.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. This compound | 6452-47-7 [chemicalbook.com]

- 4. This compound-Application_Chemicalbook [chemicalbook.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

Solubility Profile of N-methylcarbamoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-methylcarbamoyl chloride in various organic solvents. Due to the compound's reactive nature, this document focuses on providing a qualitative solubility profile based on available data and chemical principles, alongside a detailed experimental protocol for the quantitative determination of its solubility.

Core Compound Properties

N-methylcarbamoyl chloride (CAS No. 6452-47-7) is a reactive chemical intermediate with the molecular formula C₂H₄ClNO.[1] It is a white to off-white solid at room temperature.[2] As a carbamoyl chloride, it is characterized by its susceptibility to hydrolysis and reaction with other nucleophiles, which necessitates careful handling and storage under inert and anhydrous conditions.[2][3]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of N-methylcarbamoyl Chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble[2] | These solvents are capable of dissolving polar compounds. N-methylcarbamoyl chloride is explicitly mentioned as being soluble in Acetonitrile and DMSO. |

| Weakly Polar Aprotic Solvents | Chloroform, Benzene | Slightly Soluble to Soluble[2] | N-methylcarbamoyl chloride is described as slightly soluble in Chloroform and soluble in Benzene.[2] |

| Non-Polar Solvents | Hexane, Toluene | Likely Sparingly Soluble | The polarity of the carbamoyl chloride group would limit solubility in highly non-polar solvents. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive / Decomposes | N-methylcarbamoyl chloride is sensitive to moisture and will react with water and other protic solvents, leading to decomposition rather than simple dissolution.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for N-methylcarbamoyl chloride, a carefully designed experimental protocol is essential. The following method is adapted from established procedures for reactive acyl chlorides and related compounds.

Objective: To determine the equilibrium solubility of N-methylcarbamoyl chloride in a given anhydrous organic solvent at a specified temperature.

Materials:

-

N-methylcarbamoyl chloride (high purity)

-

Anhydrous organic solvents of interest

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Gas-tight syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glovebox), add an excess amount of N-methylcarbamoyl chloride to a pre-weighed glass vial.

-

Add a known volume or mass of the desired anhydrous organic solvent to the vial.

-

Tightly seal the vial with a PTFE-lined cap.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The presence of undissolved solid N-methylcarbamoyl chloride should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a gas-tight syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate to a known volume with the same anhydrous solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a series of standard solutions of N-methylcarbamoyl chloride of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of N-methylcarbamoyl chloride in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety and Handling Considerations

N-methylcarbamoyl chloride is a reactive and potentially hazardous compound. It is sensitive to air and moisture and can decompose to release toxic gases.[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for N-methylcarbamoyl chloride before handling.

Conclusion

While quantitative solubility data for N-methylcarbamoyl chloride in organic solvents is scarce in the literature, its chemical nature suggests solubility in a range of aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. The reactive nature of the compound necessitates strict adherence to anhydrous and inert handling conditions for accurate and safe experimentation.

References

spectroscopic data for methylaminoformyl chloride (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data for Methylaminoformyl Chloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS: 6452-47-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the known structure of the molecule and typical spectroscopic values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 3.0 | Doublet | 3H | CH₃ |

| ~5.0 - 6.0 | Broad Singlet | 1H | NH |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The coupling between the NH proton and the methyl protons may be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~25 - 30 | CH₃ |

| ~165 - 170 | C=O |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~2950 | Medium | C-H Stretch (asymmetric) |

| ~2850 | Medium | C-H Stretch (symmetric) |

| ~1750 | Strong | C=O Stretch (acid chloride) |

| ~1550 | Medium | N-H Bend |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 93/95 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 58 | Medium | [M - Cl]⁺ |

| 57 | Medium | [CH₃NCO]⁺ |

| 30 | High | [CH₃NH]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

-

A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

-

The spectral width is set to approximately 200 ppm, centered around 100 ppm.

-

A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

-

The relaxation delay is set to 2 seconds or more.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Approximately 1-2 mg of solid this compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for low melting solids or liquids): A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

thermal stability and decomposition products of N-methylcarbamoyl chloride.

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of N-Methylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcarbamoyl chloride (NMCC) is a reactive chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, process optimization, and ensuring product purity. This technical guide provides a comprehensive overview of the thermal behavior of N-methylcarbamoyl chloride, detailing its decomposition products, and outlining experimental protocols for its analysis. While specific kinetic data for NMCC is limited in publicly available literature, this guide also draws upon data from analogous compounds to provide a broader understanding of its reactivity.

Thermal Stability of N-Methylcarbamoyl Chloride

N-methylcarbamoyl chloride is known to be thermally labile. Information from various sources indicates that it can decompose at elevated temperatures, and in some cases, decomposition has been noted to occur at its melting point.

Table 1: Physical and Thermal Properties of N-Methylcarbamoyl Chloride

| Property | Value | Source |

| Molecular Formula | C₂H₄ClNO | [1] |

| Molecular Weight | 93.51 g/mol | [1] |

| Melting Point | 45 °C (with decomposition) | [2] |

| Boiling Point | 93 °C (decomposes) | [2] |

| Appearance | White to off-white solid | [2] |

Note: The decomposition at the melting point suggests that the solid-to-liquid phase transition provides sufficient energy to initiate thermal breakdown.

Monosubstituted carbamoyl chlorides, such as N-methylcarbamoyl chloride, are known to be less stable than their disubstituted counterparts and can decompose to form the corresponding isocyanate and hydrogen chloride.[3][4][5] This decomposition can occur under thermal stress.

Decomposition Products of N-Methylcarbamoyl Chloride

The thermal decomposition of N-methylcarbamoyl chloride can proceed through a primary pathway to yield methyl isocyanate and hydrogen chloride. However, under oxidative conditions (such as in a fire), a range of hazardous combustion products are formed.

Table 2: Decomposition Products of N-Methylcarbamoyl Chloride

| Decomposition Pathway | Products | Conditions |

| Primary Thermal Decomposition | Methyl Isocyanate (CH₃NCO), Hydrogen Chloride (HCl) | Inert atmosphere, elevated temperature |

| Hazardous Combustion | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) | Presence of oxygen (fire) |

The primary decomposition pathway is of significant interest in synthetic chemistry, as it can be a route to the formation of highly reactive methyl isocyanate.[6][7]

Proposed Decomposition Pathway

The thermal decomposition of N-methylcarbamoyl chloride in an inert atmosphere is proposed to proceed via a unimolecular elimination reaction.

Caption: Proposed thermal decomposition of N-methylcarbamoyl chloride.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of N-methylcarbamoyl chloride are not extensively reported. However, standard methodologies for thermal analysis can be applied.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[8][9][10]

Experimental Workflow:

Caption: Workflow for TGA and DSC analysis of N-methylcarbamoyl chloride.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of N-methylcarbamoyl chloride into a standard aluminum or ceramic TGA/DSC pan. Due to the compound's sensitivity to moisture, sample preparation should be conducted in a dry atmosphere (e.g., a glove box).

-

Instrument Setup: Place the sample pan in the TGA/DSC instrument.

-

Analysis Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample at a linear rate, for example, 10 °C/min, from ambient temperature to a final temperature above the expected decomposition, such as 200 °C.

-

-

Data Acquisition: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA thermogram, determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

From the DSC thermogram, identify any endothermic (melting) or exothermic (decomposition) events.

-

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to separate and identify volatile and semi-volatile decomposition products.

Methodology:

-

Sample Decomposition:

-

Place a known amount of N-methylcarbamoyl chloride in a sealed reaction vial equipped with a septum.

-

Purge the vial with an inert gas.

-

Heat the vial in a controlled temperature block or oven at a temperature known to cause decomposition (determined by TGA/DSC).

-

After a set time, cool the vial to room temperature.

-

-

Headspace Analysis:

-

Using a gas-tight syringe, withdraw a sample of the headspace from the reaction vial.

-

Inject the headspace sample directly into the GC-MS.

-

-

GC-MS Conditions (Illustrative):

-

GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the expected products.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of, for example, m/z 30-300.

-

-

Product Identification:

-

Identify the decomposition products by comparing their mass spectra to a library of known spectra (e.g., NIST).

-

Confirm the identity of key products, such as methyl isocyanate, by analyzing an authentic standard under the same GC-MS conditions.

-

Safety Considerations

N-methylcarbamoyl chloride is a hazardous substance. Its thermal decomposition can release toxic and corrosive gases, including hydrogen chloride and the highly toxic methyl isocyanate. All work with this compound and its decomposition products should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The thermal stability of N-methylcarbamoyl chloride is a critical parameter for its safe handling and use in chemical synthesis. It is known to decompose at relatively low temperatures, with a primary decomposition pathway leading to the formation of methyl isocyanate and hydrogen chloride. Under oxidative conditions, a mixture of hazardous gases is produced. The application of standard thermal analysis techniques such as TGA and DSC, coupled with product analysis by GC-MS, can provide detailed insights into its decomposition profile. This information is essential for researchers, scientists, and drug development professionals to mitigate risks and control reaction pathways involving this versatile chemical intermediate.

References

- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4391758A - Process for methyl isocyanate production - Google Patents [patents.google.com]

- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

A Technical Guide to Methylaminoformyl Chloride: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylaminoformyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its various synonyms and nomenclature, summarizes its key physicochemical properties, and details a common experimental protocol for its synthesis.

Nomenclature and Synonyms

This compound is known by several names across different nomenclature systems and commercial suppliers. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound is systematically named based on IUPAC conventions, and it is also assigned a unique CAS Registry Number for unambiguous identification.

| Nomenclature System / Identifier | Name / Value | Reference |

| IUPAC Name | N-methylcarbamoyl chloride | [1] |

| CAS Registry Number | 6452-47-7 | [2][3][4][5] |

| Common Synonyms | Methylcarbamoyl chloride | [1] |

| N-Methylcarbamic chloride | [6] | |

| Methylcarbamic acid chloride | [3] | |

| N-(Chloroformyl)methylamine | [2][3] | |

| N-Methylchloroformamide | [2][3] | |

| Carbamic chloride, methyl- | [2][3] | |

| Carbamic chloride, N-methyl- | [2] | |

| EINECS Number | 229-253-7 | [1] |

| PubChem CID | 80931 | [1][2] |

| Molecular Formula | C2H4ClNO | [1][2][4][5][7] |

| InChI | InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | [1] |

| InChIKey | GRRYSIXDUIAUGY-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CNC(=O)Cl | [1][8][4] |

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Weight | 93.51 g/mol | [1][2] |

| Appearance | White crystals or colorless liquid | [7] |

| Melting Point | 45 °C (with decomposition) | [7][9] |

| Boiling Point | 93 °C (with decomposition) | [7][9] |

| Solubility | Soluble in water, acetonitrile, chloroform (slightly), DMSO, benzene, carbon tetrachloride, and chlorobenzene. | [7][9] |

| pKa | 10.67 ± 0.46 (Predicted) | [7] |

Experimental Protocol: Synthesis of this compound

The most common method for the preparation of this compound is the reaction of methylamine with phosgene.[7][9][10] The following is a detailed description of a typical experimental procedure.

Reaction: CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl[10]

Materials:

-

40% aqueous solution of methylamine

-

Phosgene (COCl₂)

-

Carbon tetrachloride or chlorobenzene (for absorption)

Procedure: [10]

-

Vaporize the 40% aqueous methylamine solution and subsequently dry the resulting gas.

-

Preheat the gaseous methylamine to 220-260 °C.

-

Preheat the phosgene gas to 200-240 °C.

-

Introduce the preheated methylamine and phosgene into a reactor. A common molar ratio of methylamine to phosgene is 1:1.3.

-

The reaction is carried out at a temperature of 280-300 °C to produce gaseous this compound.

-

The product gas is then absorbed in a circulating solution of carbon tetrachloride or chlorobenzene at 0-20 °C. This results in an approximately 10% solution of this compound.

-

Alternatively, the gaseous product can be cooled to below 35-40 °C to obtain the liquid product directly.

Safety Precautions: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety measures and personal protective equipment. This compound is also corrosive, an irritant, and harmful if swallowed.[2][8][11] It is unstable at high temperatures and decomposes in the presence of water and alkali.[7][9][10]

Nomenclature and Identifier Relationships

The following diagram illustrates the hierarchical and relational structure of the various names and identifiers for this compound.

Caption: Nomenclature hierarchy of this compound.

References

- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 6452-47-7 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. lookchem.com [lookchem.com]

- 6. N-Methylcarbamoyl chloride [oakwoodchemical.com]

- 7. chembk.com [chembk.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. This compound-Application_Chemicalbook [chemicalbook.com]

- 11. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis and Solvolysis Mechanisms of Methylaminoformyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylaminoformyl chloride, a monosubstituted carbamoyl chloride, is a reactive chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity with nucleophiles, particularly water (hydrolysis) and other solvents (solvolysis), is crucial for its effective use and for controlling reaction outcomes. This guide provides a comprehensive overview of the mechanistic pathways governing the hydrolysis and solvolysis of this compound. While kinetic data for this specific compound is scarce in the literature, this document extrapolates from well-studied, structurally related N,N-dialkylcarbamoyl chlorides to propose the operative mechanisms. Detailed experimental protocols are provided to enable researchers to determine the kinetic parameters for this compound.

Introduction

Carbamoyl chlorides are a class of organic compounds characterized by the -N-C(=O)Cl functional group. Their reactivity is dominated by the electrophilic carbonyl carbon, making them susceptible to nucleophilic attack. The substitution pattern on the nitrogen atom significantly influences the reaction mechanism and rate. While N,N-disubstituted carbamoyl chlorides have been extensively studied, monosubstituted derivatives like this compound are less well-documented.[1][2]

This guide will delve into the two primary mechanistic pathways relevant to the hydrolysis and solvolysis of this compound: a dissociative SN1-like mechanism and a potential alternative pathway involving the formation of an isocyanate intermediate.

Solvolysis and Hydrolysis Mechanisms

The solvolysis of carbamoyl chlorides, where the solvent acts as the nucleophile, is generally understood to proceed through a dissociative, SN1-like mechanism.[3] This pathway involves the rate-determining formation of a resonance-stabilized carbamoyl cation, which is then rapidly captured by the solvent.

Dissociative (SN1-like) Mechanism

The generally accepted mechanism for the solvolysis of carbamoyl chlorides in polar protic solvents is a two-step process:

-

Ionization: The carbon-chlorine bond heterolytically cleaves in the rate-determining step to form a planar, resonance-stabilized N-methylcarbamoyl cation and a chloride ion. The nitrogen's lone pair of electrons delocalizes to stabilize the positive charge on the carbonyl carbon.

-

Nucleophilic Attack: A solvent molecule (e.g., water for hydrolysis, an alcohol for alcoholysis) acts as a nucleophile and rapidly attacks the carbocation intermediate.

-

Deprotonation: A subsequent deprotonation step yields the final product. In the case of hydrolysis, this is the unstable N-methylcarbamic acid, which readily decarboxylates to methylamine and carbon dioxide.[4] In alcoholysis, a stable carbamate ester is formed.[5]

References

In-Depth Technical Guide on the Health Hazards and Toxicity of Methylaminoformyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health hazards and toxicity data for methylaminoformyl chloride (CAS No. 6452-47-7), also known as methylcarbamoyl chloride. The information is intended for researchers, scientists, and professionals in drug development who may handle or conduct research with this compound.

Executive Summary

This compound is a reactive chemical intermediate used in the synthesis of various compounds.[1][2] It is classified as an alkylating agent and poses significant health risks.[3][4] The primary hazards include acute toxicity, skin and eye irritation, and carcinogenicity. This document summarizes the available quantitative toxicity data, details key experimental protocols from pivotal studies, and outlines the current understanding of its mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | Methylcarbamoyl chloride, N-methylcarbamoyl chloride | [5] |

| Molecular Formula | C₂H₄ClNO | |

| Molecular Weight | 93.51 g/mol | |

| Appearance | White to off-white solid | [5] |

| Melting Point | 45 °C | [5] |

| Boiling Point | 93 °C (decomposes) | [5] |

| Density | 1.185 g/cm³ | [5] |

| Solubility | Soluble in acetonitrile, chloroform (slightly), DMSO. Reacts with water. | [5] |

Health Hazard Information

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It is also an irritant to the skin, eyes, and respiratory system.[6] As a direct-acting alkylating agent, it has been shown to be genotoxic and is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[3][7][8]

Quantitative Toxicity Data

Quantitative data on the acute toxicity of this compound is limited. The available information is summarized in the table below. For many endpoints, only qualitative classifications are available.

| Toxicity Endpoint | Species | Route | Value | Classification | Reference |

| LC50 | Rat | Inhalation | 0.8 mg/L (180 ppm) for 6 hours | High Acute Toxicity | [6] |

| LD50 | - | Oral | - | Category 4 (Harmful if swallowed) | |

| LD50 | - | Dermal | No data available | - | [5] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified dimethylcarbamoyl chloride (a closely related and often synonymously used compound) as "probably carcinogenic to humans" (Group 2A).[3] This is based on sufficient evidence of carcinogenicity in experimental animals.[3][7][8]

Summary of Carcinogenicity Studies

| Species | Route | Exposure | Findings | Reference |

| Rat (Sprague-Dawley) | Inhalation | 1 ppm (4.4 mg/m³), 6h/day, 5 days/week for 6 weeks | Nasal cancer | [3][6] |

| Hamster (Syrian Golden) | Inhalation | 1 ppm (4.4 mg/m³), 6h/day, 5 days/week for life | Squamous-cell carcinomas of the nasal cavity | [3][6] |

| Mouse (ICR/Ha Swiss) | Dermal | 2 mg in 0.1 mL acetone, 3 times/week for up to 615 days | Skin tumors (papillomas and carcinomas) | [3] |

Experimental Protocols

Inhalation Carcinogenicity Study in Rats (Snyder et al., 1986)

-

Objective: To assess the carcinogenic potential of inhaled dimethylcarbamoyl chloride in rats.

-

Test Substance: Dimethylcarbamoyl chloride.

-

Species and Strain: Male Sprague-Dawley rats.

-

Group Size: 50 animals in the exposure group and two control groups of 150 animals each.

-

Exposure Regimen: Whole-body exposure to an atmosphere of 1 ppm (4.4 mg/m³) for 6 hours per day, 5 days per week, for a total of 30 exposures.

-

Observation Period: The incidence of nasal cancer was observed at 480 and 600 days.

-

Endpoint: Histopathological examination for the presence of nasal tumors.

Inhalation Carcinogenicity Study in Hamsters (Sellakumar et al., 1980)

-

Objective: To evaluate the carcinogenicity of inhaled dimethylcarbamoyl chloride in hamsters.

-

Test Substance: Dimethylcarbamoyl chloride.

-

Species and Strain: Male Syrian golden hamsters, 8 weeks of age.

-

Group Size: 100 animals in the exposure group, with two control groups of 50 and 120 animals.

-

Exposure Regimen: Inhalation exposure to 1 ppm (4.4 mg/m³) for 6 hours per day, 5 days per week, for the lifetime of the animals.

-

Observation Period: Animals were observed for the development of neoplastic lesions from 406 to 770 days.

-

Endpoint: Histopathological examination of the nasal cavity for tumors.

Dermal Carcinogenicity Study in Mice (Van Duuren et al., 1974)

-

Objective: To determine the carcinogenic potential of dermally applied dimethylcarbamoyl chloride in mice.

-

Test Substance: Dimethylcarbamoyl chloride.

-

Species and Strain: Female ICR/Ha Swiss mice.

-

Group Size: 50 animals in the treatment group and three control groups of 50 mice each.

-

Application Regimen: Topical application of 2 mg of the test substance in 0.1 mL of acetone, three times per week, for up to 615 days.

-

Observation Period: Animals were observed for the development of skin tumors.

-

Endpoint: Macroscopic and microscopic examination of the application site for the presence of tumors.

Mechanism of Toxicity and Signaling Pathways

This compound is a direct-acting alkylating agent.[3] Its toxicity is attributed to its ability to covalently bind to nucleophilic sites in cellular macromolecules such as DNA, RNA, and proteins.[4] This alkylation can lead to DNA damage, mutations, and disruption of normal cellular processes, ultimately contributing to its carcinogenic effects.

The reaction mechanism for N,N-dialkylcarbamoyl chlorides can proceed through a unimolecular, S_N1-like pathway, especially in solvolysis reactions.[9] This involves the formation of a resonance-stabilized carbamoyl cation, which is a potent electrophile.

Caption: General mechanism of toxicity for this compound.

While the general mechanism of alkylation is understood, specific signaling pathways that are disrupted by this compound have not been extensively studied. However, it is known that DNA damage caused by alkylating agents can trigger various cellular responses, including the activation of DNA repair pathways, cell cycle arrest, and apoptosis. Key signaling pathways that are often implicated in the response to DNA damage include those involving p53, ATM/ATR, and MAPK.

Caption: Potential signaling pathways affected by DNA alkylation.

Reproductive and Developmental Toxicity

There is a significant lack of information regarding the reproductive and developmental toxicity of this compound.[10][11] No dedicated studies on these endpoints were identified in the publicly available literature. Given its genotoxic and carcinogenic properties, it is plausible that this compound could have adverse effects on reproduction and development, but this remains to be experimentally verified.

Handling and Safety Precautions

Due to its hazardous properties, this compound should be handled with extreme caution in a well-ventilated laboratory fume hood.[5] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[5] It is moisture-sensitive and will decompose upon contact with water, producing hydrochloric acid.[9] Therefore, it should be stored in a tightly sealed container in a cool, dry place.[5]

Conclusion

This compound is a hazardous chemical with demonstrated carcinogenic effects in animals. Its primary mechanism of toxicity is through direct alkylation of cellular macromolecules. While some acute toxicity data are available, there are significant data gaps, particularly in the areas of reproductive and developmental toxicity. Researchers and professionals working with this compound should adhere to strict safety protocols to minimize exposure and risk. Further research is warranted to fully elucidate its toxicological profile and the specific cellular pathways it affects.

References

- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Dimethylcarbamoyl Chloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. epa.gov [epa.gov]

- 11. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols: N-Methylcarbamoyl Chloride as a Reagent for Synthesizing Ureas and Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcarbamoyl chloride is a reactive chemical intermediate widely utilized in organic synthesis. Its primary application lies in the introduction of the N-methylcarbamoyl moiety onto various nucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of N,N'-disubstituted ureas using N-methylcarbamoyl chloride. It also clarifies its reactivity towards carboxylic acids in the context of amide synthesis. Safety precautions, reaction parameters, and detailed workflows are provided to guide researchers in the effective and safe use of this reagent.

Safety and Handling Precautions

N-methylcarbamoyl chloride and related compounds are classified as corrosive, toxic, and moisture-sensitive .[1][2][3] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5]

-

Moisture Sensitivity : The reagent reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[2][3] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

-

Inhalation/Contact : Avoid breathing vapors or dust.[1][5] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2]

-

Spills : In case of a spill, evacuate the area. Absorb the spill with an inert, dry material and place it in a suitable disposal container. Do not use water.[4]

-

Thermal Decomposition : Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[1]

Application 1: Synthesis of N-Methyl Ureas

The reaction of N-methylcarbamoyl chloride with primary or secondary amines is a direct and efficient method for synthesizing unsymmetrical, N-methylated ureas. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride.[3][6] A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.[3]

General Reaction Scheme

Caption: Synthesis of N,N'-Disubstituted Ureas.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol is adapted from the synthesis of N-hexyl-N-methyl-N'-phenylurea and is applicable for a general reaction between an amine and N-methylcarbamoyl chloride.[3]

Materials:

-

Primary or Secondary Amine (e.g., Aniline)

-

N-Methylcarbamoyl Chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and anhydrous DCM.

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Base Addition : Add triethylamine (1.1 eq) to the stirred solution.

-

Reagent Addition : Slowly add a solution of N-methylcarbamoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3][7]

-

Quenching : Upon completion, quench the reaction by adding deionized water.

-

Work-up : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure disubstituted urea.

Data Presentation: Urea Synthesis Parameters

The following table summarizes typical reaction conditions and yields for the synthesis of ureas from carbamoyl chlorides and amines, based on analogous reactions.[3][7]

| Amine Substrate | Carbamoyl Chloride | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Hexylmethylcarbamic chloride (1.05 eq) | Et₃N (1.1) | DCM | 0 to RT | 4-6 | High |

| Secondary Amine | N-hexyl-N-methylcarbamoyl chloride (1.1 eq) | Non-nucleophilic base (1.5) | DCM | 0 to RT | 4-16 | N/A |

Note: Yields are typically high but vary depending on the specific substrates used.

Experimental Workflow: Urea Synthesis

Caption: Workflow for Urea Synthesis.

Application 2: Synthesis of Amides - A Clarification

While N-methylcarbamoyl chloride is an excellent reagent for making ureas (from amines) and carbamates (from alcohols), its use for the direct synthesis of N-methyl amides (R-CO-NHCH₃) from carboxylic acids is not a standard or common transformation .

The reaction between a carboxylic acid and a carbamoyl chloride is not typically favored. However, related synthons can be used to achieve amide formation. For instance, carbamoylimidazolium salts, which can be derived from amines, are known to react with carboxylic acids to form amides.[8] The standard and most reliable methods for synthesizing N-methyl amides involve the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with methylamine.[][10]

Reactivity of N-Methylcarbamoyl Chloride

The diagram below illustrates the primary reactivity of N-methylcarbamoyl chloride with common nucleophiles, highlighting why it leads to ureas and carbamates rather than amides from carboxylic acids.

Caption: Reactivity Pathways of N-Methylcarbamoyl Chloride.